

The Anti-Inflammatory Properties of ACY-1083: A Technical Overview

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Compound of Interest

Compound Name: ACY-1083

Cat. No.: B2862329

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Introduction

ACY-1083 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).^{[1][2]} While its therapeutic potential is being explored in various indications, including chemotherapy-induced peripheral neuropathy (CIPN) and chronic obstructive pulmonary disease (COPD), a growing body of evidence highlights its significant anti-inflammatory properties.^{[1][3][4][5][6]} This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of **ACY-1083**, presenting key quantitative data from preclinical studies and detailing the experimental protocols used to generate this evidence.

Core Mechanism of Action: Selective HDAC6 Inhibition

ACY-1083 exhibits high selectivity for HDAC6, with an in vitro IC₅₀ of 3 nM and a 260-fold greater selectivity for HDAC6 over all other tested HDAC isoforms (HDAC1-9).^{[1][2]} This selectivity is crucial as it minimizes off-target effects that can be associated with less selective HDAC inhibitors. The anti-inflammatory effects of **ACY-1083** are thought to be mediated through various pathways, including the modulation of cytokine production and the regulation of inflammatory cell activity.

Quantitative Analysis of Anti-Inflammatory Effects

The anti-inflammatory efficacy of **ACY-1083** has been quantified in several preclinical models. The following tables summarize key findings from these studies.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines and Mucins

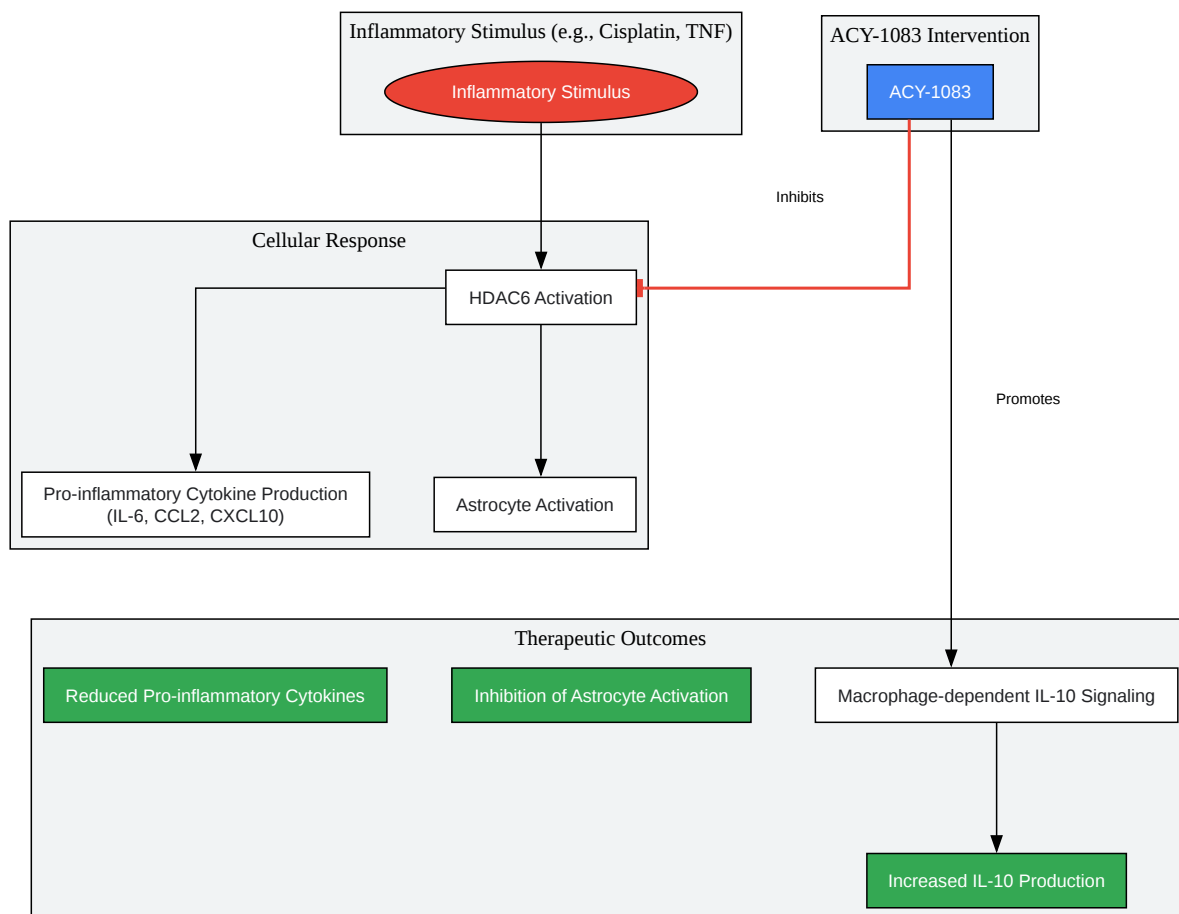
Biomarker	Challenge	Cell Type	ACY-1083 Effect	Publication
IL-6	TNF	Human Bronchial Epithelial Cells (COPD donors)	Reduction in protein and mRNA levels	[3]
CCL2	TNF	Human Bronchial Epithelial Cells (COPD donors)	Reduction in protein and mRNA levels	[3]
CXCL10	TNF	Human Bronchial Epithelial Cells (COPD donors)	Reduction in protein and mRNA levels	[3]
MUC5AC	TNF	Human Bronchial Epithelial Cells (COPD donors)	Reduction in mRNA levels	[3]
MUC5B	TNF	Human Bronchial Epithelial Cells (COPD donors)	Reduction in mRNA levels	[3]

Table 2: In Vivo Modulation of Inflammatory Mediators

Biomarker	Model	Tissue	ACY-1083 Effect	Publication
IL-10	Cisplatin-induced neuropathy (mice)	Spinal Cord	Significant increase in mRNA levels	[7]
Astrocyte Activation	Cisplatin-induced neuropathy (mice)	-	Reversal of activation	[1]

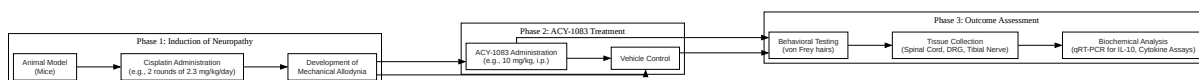
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of **ACY-1083** and a typical experimental workflow for evaluating its effects in a model of chemotherapy-induced peripheral neuropathy.



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Proposed anti-inflammatory mechanism of **ACY-1083**.



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Workflow for assessing **ACY-1083** in a CIPN model.

Detailed Experimental Protocols

In Vitro Assessment of Anti-Inflammatory Effects in Human Bronchial Epithelial Cells (HBECs)

- **Cell Culture:** Primary HBECs from COPD donors are cultured at an air-liquid interface (ALI) to differentiate into a pseudostratified epithelium.
- **Inflammatory Challenge:** Differentiated cultures are challenged with tumor necrosis factor (TNF) to induce an inflammatory response.
- **ACY-1083 Treatment:** **ACY-1083** is co-administered with TNF at various concentrations (e.g., 5, 20, 50 ng/ml).
- **Cytokine Analysis:** After a 7-day treatment period, basolateral supernatants are collected, and the protein concentrations of IL-6, CCL2, and CXCL10 are measured using multiplex immunoassays (e.g., Meso Scale Discovery).
- **Gene Expression Analysis:** After an 8-day treatment, cells are lysed, and total RNA is extracted. Relative mRNA levels of IL6, CCL2, CXCL10, MMP9, IL1B, MUC5AC, and MUC5B are quantified by reverse transcription-polymerase chain reaction (RT-PCR).^[3]

In Vivo Evaluation in a Cisplatin-Induced Neuropathy Model

- **Animal Model:** Male C57BL/6J mice are typically used.
- **Induction of Neuropathy:** Mice receive two cycles of cisplatin administration (e.g., 2.3 mg/kg/day, intraperitoneally (i.p.), for 5 days, followed by a 5-day rest period, and a second 5-day treatment). This regimen induces mechanical allodynia.[8]
- **ACY-1083 Administration:** Three days after the final cisplatin dose, mice receive daily i.p. injections of **ACY-1083** (e.g., 10 mg/kg) or a vehicle control.[7][8] The vehicle may consist of 20% 2-hydroxypropyl- β -cyclodextrin and 0.5% hydroxypropyl methylcellulose in sterile water. [7][8]
- **Behavioral Assessment:** Mechanical allodynia is measured using von Frey filaments, and the 50% paw withdrawal threshold is calculated.
- **Immunomodulatory Analysis:** To investigate the role of IL-10, an anti-IL-10 neutralizing antibody can be co-administered intrathecally with **ACY-1083**. [7]
- **Gene Expression in Spinal Cord:** Following treatment, the spinal cord is harvested, and quantitative real-time PCR is performed to measure the mRNA expression levels of IL10, Tnf, and IL6.[7] To determine the cellular source of IL-10, spinal cord macrophages can be depleted using intrathecal administration of mannosylated clodronate liposomes.[7]

Conclusion

ACY-1083 demonstrates clear anti-inflammatory properties in preclinical models, primarily through the selective inhibition of HDAC6. Its ability to reduce the production of pro-inflammatory cytokines and enhance the expression of the anti-inflammatory cytokine IL-10 underscores its potential as a therapeutic agent for inflammatory conditions. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications.

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